molecular formula C11H22N2O2 B2495322 tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate CAS No. 862700-45-6

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B2495322
CAS No.: 862700-45-6
M. Wt: 214.309
InChI Key: IHGSPMZBMBIGHI-RKDXNWHRSA-N
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Description

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. One common method involves the reaction of (1R,3R)-3-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties for amine groups.

    tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate: A closely related compound with slight structural variations.

Uniqueness

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a tert-butyl carbamate group. This combination of features provides distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862700-45-6
Record name rel-[(1R,3R)-3-(Aminomethyl)cyclopentyl]carbamic acid 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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